molecular formula C18H13NO5 B14083756 9-Methoxyaristolactam I

9-Methoxyaristolactam I

Cat. No.: B14083756
M. Wt: 323.3 g/mol
InChI Key: LGDDKZBOKLRXPS-UHFFFAOYSA-N
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Description

9-Methoxyaristolactam I: is a natural product that can be isolated from the roots of Asarum sieboldii Miq. var. Seoulense Nakai . . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Chemical Reactions Analysis

Types of Reactions: 9-Methoxyaristolactam I can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions can vary, but common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound .

Mechanism of Action

The exact mechanism of action of 9-Methoxyaristolactam I is not fully understood. it is believed to interact with various molecular targets and pathways in the body. Studies suggest that it may exert its effects through modulation of specific enzymes and receptors .

Comparison with Similar Compounds

  • Aristolactam I
  • Aristolactam II
  • Aristolochic Acid I
  • Aristolochic Acid II

Comparison: 9-Methoxyaristolactam I is unique due to its methoxy group, which distinguishes it from other aristolactams and aristolochic acids. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

12,14-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one

InChI

InChI=1S/C18H13NO5/c1-21-10-5-3-4-8-12(10)17(22-2)15-13-9(18(20)19-15)6-11-16(14(8)13)24-7-23-11/h3-6H,7H2,1-2H3,(H,19,20)

InChI Key

LGDDKZBOKLRXPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)OC

Origin of Product

United States

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